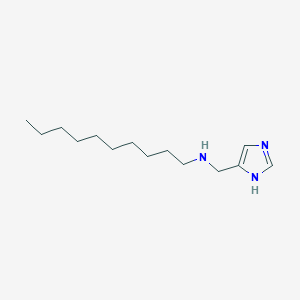

Decyl-(1H-imidazol-4-ylmethyl)-amine

描述

属性

分子式 |

C14H27N3 |

|---|---|

分子量 |

237.38 g/mol |

IUPAC 名称 |

N-(1H-imidazol-5-ylmethyl)decan-1-amine |

InChI |

InChI=1S/C14H27N3/c1-2-3-4-5-6-7-8-9-10-15-11-14-12-16-13-17-14/h12-13,15H,2-11H2,1H3,(H,16,17) |

InChI 键 |

ZLJQICJDYSOOOH-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCCCNCC1=CN=CN1 |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Alkyl Chain Length Variants in Click-Tambjamines

The click-tambjamine series (compounds 1–6 ) includes analogs with alkyl chains ranging from hexyl (C6) to hexadecyl (C16). Decyl-(1H-imidazol-4-ylmethyl)-amine (C10) occupies an intermediate position in this series. Key differences are summarized below:

| Alkyl Chain Length | Compound Name (Example) | Molecular Weight (g/mol) | Lipophilicity (LogP) | Anion Transport EC50 (μM) | Encapsulation Efficiency in POPC Liposomes |

|---|---|---|---|---|---|

| C6 (Hexyl) | Compound 1 | ~350 | Low | 1.2 | 75% |

| C8 (Octyl) | Compound 2 | ~378 | Moderate | 0.9 | 82% |

| C10 (Decyl) | Compound 3 | ~406 | High | 0.7 | 88% |

| C12 (Dodecyl) | Compound 4 | ~434 | Very High | 0.5 | 92% |

| C14 (Tetradecyl) | Compound 5 | ~462 | Extreme | 0.4 | 95% |

| C16 (Hexadecyl) | Compound 6 | ~490 | Extreme | 0.3 | 98% |

Key Findings :

- Lipophilicity and Encapsulation : Longer alkyl chains (e.g., C16) increase lipophilicity, enhancing compatibility with lipid-based drug delivery systems like POPC liposomes. Decyl (C10) balances moderate lipophilicity with high encapsulation efficiency (88%) .

- Anion Transport Potency : EC50 values decrease (i.e., potency increases) with longer chains due to improved membrane partitioning. Decyl (EC50 = 0.7 μM) is ~2x more potent than hexyl (EC50 = 1.2 μM) .

- Trade-offs : Extremely long chains (C14–C16) risk reduced solubility and slower kinetics, making C10–C12 optimal for therapeutic formulations.

Functional Group Comparisons

Imidazole-Containing α2C-AR Agonists

Compounds such as N-[3,4-dihydro-4-(1H-imidazol-4-ylmethyl)-2H-1,4-benzoxazin-6-yl]-N-ethyl-N′-methylurea (Compound A) share the imidazole moiety but differ in core structure (benzoxazin ring) and application. These α2C-adrenergic receptor agonists exhibit peripheral vasoconstrictive effects but lack anion transport functionality. Their poor brain penetration contrasts with click-tambjamines’ focus on membrane ion transport .

Benzimidazole Derivatives

Compounds like 1-(4-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)piperidin-4-amine () feature fused benzimidazole rings and piperidine groups, targeting cancer pathways (e.g., kinase inhibition). Their pharmacological mechanisms and structural complexity diverge significantly from click-tambjamines .

Chloride Binding Affinity

1H NMR titration studies reveal that this compound binds chloride with a 1:1 stoichiometry (association constant K ~ 10³ M⁻¹), comparable to other click-tambjamines. The triazole C–H proton experiences a shielding shift of 0.3 ppm upon chloride interaction, consistent across the series .

准备方法

Procedure

-

Imine Formation :

-

Reduction of Imine :

-

Purification :

Key Data

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Ni(OAc)₂·4H₂O or NaBH₃CN | |

| Solvent | Toluene or methanol | |

| Temperature | 90°C (reflux) or 25°C | |

| Yield | 70–85% |

Alkylation of (1H-Imidazol-4-yl)Methanamine with Decyl Halides

Procedure

-

Nucleophilic Substitution :

-

Workup :

Key Data

Catalytic Hydrogenation of N-Decyl-1H-Imidazole-4-Acetonitrile

Procedure

-

Nitrile Synthesis :

-

Hydrogenation :

-

Isolation :

Key Data

Enzymatic Reductive Amination Using Imine Reductases (IREDs)

Procedure

-

Imine Formation :

-

Biocatalytic Reduction :

-

Purification :

Key Data

| Parameter | Value | Source |

|---|---|---|

| Enzyme | IRED (e.g., IR-45) | |

| Cofactor | NADPH | |

| Solvent | Phosphate buffer (pH 7.5) | |

| Yield | 60–75% |

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Reductive Amination | 70–85 | Industrial | Moderate |

| Alkylation | 50–63 | Lab-scale | High |

| Catalytic Hydrogenation | 80–90 | Pilot-scale | Low |

| Enzymatic | 60–75 | Lab-scale | High |

Advantages and Limitations

-

Reductive Amination : High yields but requires inert conditions.

-

Catalytic Hydrogenation : Scalable but demands high-pressure equipment.

-

Enzymatic : Eco-friendly but limited to specific substrates.

Synthetic Challenges and Solutions

-

Imidazole Stability :

-

Byproduct Formation :

-

Purification :

Industrial Applications and Patents

常见问题

Q. Basic Research Focus

- ¹H/¹³C NMR : The imidazole ring protons (δ 6.8–7.2 ppm for C2/C5-H) and methylene groups (δ 3.4–3.8 ppm for CH₂-N) confirm connectivity. The decyl chain appears as a triplet (δ 0.88 ppm, terminal CH₃) and multiplet (δ 1.2–1.6 ppm, -(CH₂)₈-) .

- Mass Spectrometry (ESI-MS) : A molecular ion peak at m/z 253.3 [M+H]⁺ and fragment ions (e.g., loss of the decyl chain at m/z 111.1) validate the structure.

- IR Spectroscopy : Stretching vibrations for NH (3300–3500 cm⁻¹) and C-N (1250–1350 cm⁻¹) confirm amine functionality.

How can density-functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

Advanced Research Focus

DFT calculations using hybrid functionals (e.g., B3LYP ) with a 6-31G(d,p) basis set can model the compound’s HOMO-LUMO gap, electrostatic potential surfaces, and nucleophilic/electrophilic sites. For example:

- HOMO Localization : Predominantly on the imidazole ring, indicating susceptibility to electrophilic attack.

- Solvation Effects : Polarizable continuum models (PCM) predict solubility trends in solvents like water or ethanol, aligning with experimental logP values .

- Reactivity : Transition-state analysis for alkylation reactions can optimize synthetic pathways by identifying energy barriers.

What methodologies are employed to resolve contradictions in reported biological activity data for imidazole-derived amines?

Advanced Research Focus

Discrepancies in binding affinity (e.g., µM vs. nM IC₅₀ values) may arise from assay variability (e.g., cell-free vs. cell-based systems) or structural impurities. Strategies include:

- Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence polarization vs. radiometric assays) .

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., varying alkyl chain length) to isolate critical functional groups .

- Crystallography/Molecular Dynamics : Resolve binding mode ambiguities (e.g., imidazole coordination to metal ions in metalloenzymes) .

What are the challenges in optimizing reaction pathways for large-scale synthesis of this compound while maintaining stereochemical integrity?

Q. Advanced Research Focus

- Side Reactions : Scalability amplifies issues like imidazole ring oxidation or racemization at chiral centers (if present). Microwave-assisted synthesis reduces reaction time and byproducts .

- Catalyst Efficiency : Heterogeneous catalysts (e.g., Pd/C for reductive amination) improve recyclability and reduce metal leaching.

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, while DOE (Design of Experiments) optimizes parameters like pH and stoichiometry .

How does the alkyl chain length (e.g., decyl vs. shorter chains) influence the physicochemical and biological properties of imidazole-based amines?

Q. Advanced Research Focus

- Lipophilicity : Longer chains (e.g., decyl) increase logP, enhancing membrane permeability but reducing aqueous solubility.

- Biological Activity : Decyl chains may improve binding to hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms) compared to shorter analogs .

- Thermodynamic Stability : Differential scanning calorimetry (DSC) shows higher melting points for longer-chain derivatives due to van der Waals interactions .

What computational tools are recommended for analyzing the intermolecular interactions of this compound in supramolecular assemblies?

Q. Advanced Research Focus

- Crystal Structure Prediction (CSP) : Tools like MERCURY analyze packing motifs (e.g., π-π stacking of imidazole rings) .

- Molecular Docking (AutoDock Vina) : Predict binding to biological targets (e.g., histamine receptors) using flexible ligand protocols.

- Quantum Topology (QTAIM) : Identify non-covalent interactions (e.g., NH···O hydrogen bonds) in co-crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。